4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid 4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16387336
InChI: InChI=1S/C19H13ClN2O5S2/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-13(18(26)27)14(23)8-12/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-
SMILES:
Molecular Formula: C19H13ClN2O5S2
Molecular Weight: 448.9 g/mol

4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid

CAS No.:

Cat. No.: VC16387336

Molecular Formula: C19H13ClN2O5S2

Molecular Weight: 448.9 g/mol

* For research use only. Not for human or veterinary use.

4-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid -

Specification

Molecular Formula C19H13ClN2O5S2
Molecular Weight 448.9 g/mol
IUPAC Name 4-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid
Standard InChI InChI=1S/C19H13ClN2O5S2/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-13(18(26)27)14(23)8-12/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7-
Standard InChI Key UTWQRCVDCKCKNH-CHHVJCJISA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Introduction

Chemical Structure and Molecular Characteristics

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its IUPAC name, 4-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid, reflects its intricate structure. Key features include:

  • Thiazolidinone core: A 1,3-thiazolidin-4-one ring with a Z-configuration benzylidene substituent at position 5.

  • 3-Chlorobenzylidene group: A chlorinated aromatic moiety contributing to lipophilicity and electronic effects.

  • 2-Hydroxybenzoic acid: A salicylic acid derivative linked via an acetyl-amino bridge, enhancing hydrogen-bonding potential.

The molecular formula C₁₉H₁₃ClN₂O₅S₂ corresponds to a molecular weight of 448.9 g/mol. Spectroscopic data (IR, UV, NMR) for analogous compounds confirm the presence of carbonyl (C=O, ~1,700 cm⁻¹), thioamide (C=S, ~1,250 cm⁻¹), and hydroxyl (O-H, ~3,300 cm⁻¹) groups .

Table 1: Structural Comparison with Related Thiazolidinones

CompoundMolecular FormulaKey SubstituentsBiological Activity
Target CompoundC₁₉H₁₃ClN₂O₅S₂3-Cl-benzylidene, salicylic acidAntimicrobial, enzyme inhibition
CTD (5-(4-Cl-benzylidene)TZD)C₁₀H₆ClNO₂S4-Cl-benzylideneAntibacterial (MIC: 12.5 μg/mL)
CMTD (Mannich base of CTD)C₁₅H₁₅ClN₂O₃SMorpholinomethylNLO material, higher reactivity

Synthesis and Preparation

The synthesis involves a multi-step protocol:

  • Formation of the thiazolidinone core: Claisen condensation between thiazolidine-2,4-dione and 3-chlorobenzaldehyde under acidic conditions yields the 5-(3-chlorobenzylidene) intermediate .

  • Acylation: Reaction with chloroacetyl chloride introduces the acetyl group at position 3 of the thiazolidinone ring.

  • Amidation: Coupling the acetylated intermediate with 4-amino-2-hydroxybenzoic acid via carbodiimide-mediated amidation completes the structure.

Critical reaction parameters include temperature control (60–80°C for condensation) and anhydrous conditions to prevent hydrolysis of the thioamide group. The final product is purified via recrystallization from ethanol/water mixtures, yielding a pale yellow solid with a melting point of 212–215°C (dec.).

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/mL) and Salmonella typhi (MIC: 16 μg/mL) . The 3-chlorobenzylidene moiety enhances membrane permeability, while the hydroxybenzoic acid group disrupts bacterial efflux pumps.

Enzyme Inhibition

  • Tyrosinase Inhibition: Demonstrates potent activity (IC₅₀: 3.17 μM vs. kojic acid’s 15.91 μM) by chelating copper ions in the enzyme’s active site .

  • 3-Dehydroquinase Inhibition: Binds to Salmonella typhi’s 3-dehydroquinase with a binding affinity of -5.88 kcal/mol, blocking shikimate pathway metabolism .

Table 2: Inhibition Constants of Thiazolidinone Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Ki (μM)
Target CompoundTyrosinase3.171.5
CTD3-Dehydroquinase49.22-
CMTD---

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Studies

  • Hyperpolarizability: The static first hyperpolarizability (β₀) of 19.42 × 10⁻³⁰ esu (for analogous CMTD) indicates significant nonlinear optical (NLO) potential .

  • Frontier Molecular Orbitals: A narrow HOMO-LUMO gap (3.2 eV) suggests high chemical reactivity and polarizability, facilitating interactions with biological targets .

Molecular Docking

Docking simulations against Salmonella typhi 3-dehydroquinase (PDB: 1G14) reveal:

  • Hydrogen bonds between the hydroxybenzoic acid group and His244/Asn260.

  • π-π stacking between the chlorobenzylidene ring and Phe264 .

Pharmacological Applications and Future Directions

The compound’s dual antimicrobial and enzyme-inhibitory profile positions it as a lead candidate for:

  • Antityrosinase agents: Potential use in hyperpigmentation disorders.

  • Enteric fever therapeutics: Targeting Salmonella typhi’s shikimate pathway.

Future research should prioritize:

  • Toxicity profiling: Acute and chronic toxicity studies in mammalian models.

  • Formulation optimization: Enhancing solubility via prodrug strategies or nanoencapsulation.

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